molecular formula C14H10Cl2N4O3S B4120484 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4120484
M. Wt: 385.2 g/mol
InChI Key: YIZOWHJPXQTQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as DCNP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. DCNP is a hydrazine derivative that has been synthesized through various methods and has been studied for its mechanism of action and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various metabolic pathways. 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.
Biochemical and Physiological Effects:
2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, xanthine oxidase, and tyrosinase. 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has also been found to have antioxidant properties and has been shown to scavenge free radicals. In addition, 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has several advantages as a research tool, including its ability to inhibit the activity of various enzymes and its potential use in the treatment of cancer. However, 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide also has some limitations, including its toxicity and potential side effects. 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide should be used with caution in laboratory experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide. One potential area of research is the development of new synthesis methods for 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide and its potential use in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide in clinical trials.

Scientific Research Applications

2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and antiviral properties and has been found to inhibit the growth of various microorganisms. 2-(2,4-dichlorobenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O3S/c15-8-4-5-11(12(16)6-8)13(21)18-19-14(24)17-9-2-1-3-10(7-9)20(22)23/h1-7H,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZOWHJPXQTQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-dichlorophenyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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